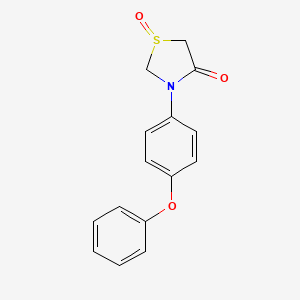

![molecular formula C18H19BrN2O B2709846 1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide CAS No. 26921-35-7](/img/structure/B2709846.png)

1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound has been shown to have promising results in various scientific research applications, including cancer treatment and neurodegenerative diseases. In

Applications De Recherche Scientifique

Catalytic Properties and Reactions

1,2-Dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide, as a part of the larger family of imidazolium compounds, has shown promise in catalysis and organic synthesis. For example, similar compounds have been used as precursors in the preparation of ruthenium complexes exhibiting catalytic activity in the reduction of ketones and aldehydes under transfer hydrogenation conditions (Mejuto et al., 2015). These findings underline the potential of imidazolium bromide derivatives in facilitating significant catalytic reactions.

Synthesis and Chemical Reactions

Imidazolium bromides, including the one , are key in synthesizing various chemical structures, serving as intermediates in creating complex molecules. For instance, they have been involved in the aminocarbonylation of aryl bromides to produce aryl amides, highlighting their utility in forming carbon-nitrogen bonds (Wan et al., 2002). Additionally, they play a role in the N-arylation of imidazoles and benzimidazoles, which is crucial for developing pharmaceuticals and other organic compounds (Altman et al., 2007).

Coordination Polymers and Material Science

These compounds are also instrumental in material science, particularly in forming coordination polymers with selective sorption and fluorescence sensing capabilities (Hua et al., 2015). This suggests potential applications in environmental monitoring, gas storage, and separation technologies.

Organic Synthesis and Drug Development

Furthermore, imidazolium bromide derivatives facilitate the synthesis of various organic molecules, including pyrrolylimidazole derivatives, highlighting their versatility in organic synthesis and potential drug development (Khlebnikov et al., 2014). Their role in creating novel molecular structures could be leveraged in developing new therapeutic agents.

Environmental and Antimicrobial Applications

While the specific derivative mentioned does not have direct studies available, related compounds have shown applications in environmental safety and antimicrobial activities. For instance, imidazolium bromide ionic liquids have been studied for their biotoxicity in aquatic species, indicating the importance of understanding their environmental impact (Wang et al., 2014). Additionally, some derivatives exhibit antimicrobial activities, which could be harnessed in designing new antimicrobial materials or drugs (Salman et al., 2015).

Propriétés

IUPAC Name |

2-(2,3-dimethylbenzimidazol-3-ium-1-yl)-1-(4-methylphenyl)ethanone;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N2O.BrH/c1-13-8-10-15(11-9-13)18(21)12-20-14(2)19(3)16-6-4-5-7-17(16)20;/h4-11H,12H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFRHSQQLWRXPH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN2C(=[N+](C3=CC=CC=C32)C)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2709766.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2709769.png)

![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2709771.png)

![1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one](/img/structure/B2709772.png)

![N'-[(Z)-(4-phenoxyphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2709773.png)

![4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide](/img/structure/B2709776.png)

![ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2709777.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2709780.png)

![3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2709781.png)

![N-(3-methoxypropyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2709785.png)